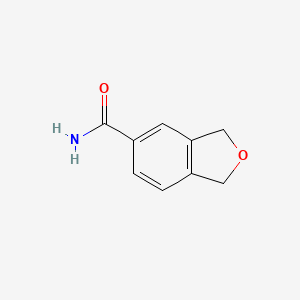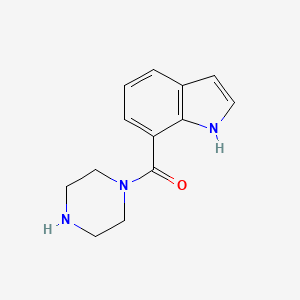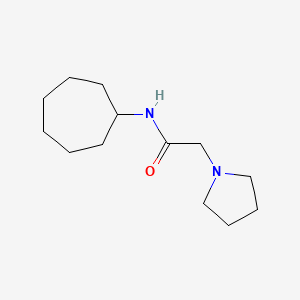
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide, also known as CX-717, is a cognitive enhancer that has been extensively studied for its potential use in improving cognitive function. CX-717 belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors. These receptors are involved in the regulation of synaptic plasticity, which is essential for learning and memory processes.
Mechanism of Action
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity. By binding to these receptors, N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide enhances the activity of glutamate, a neurotransmitter that is essential for learning and memory processes. This leads to an increase in synaptic plasticity and the formation of new synapses, which is essential for the consolidation and retrieval of memories.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate in the hippocampus, a brain region that is essential for learning and memory processes. N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of AMPA receptors in learning and memory processes. However, one limitation of using N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Future Directions
There are a number of future directions for research on N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide. One area of interest is the potential use of N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of more potent and selective ampakines that could be used to target specific subtypes of AMPA receptors. Finally, there is interest in studying the long-term effects of N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide on cognitive function and synaptic plasticity.
Synthesis Methods
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various organic compounds. The first step involves the reaction of cyclopentanone with ethyl chloroacetate to form ethyl 2-cyclopentylacetoacetate. This compound is then reacted with methylamine to form N-cyclopentyl-2-methyl-3-oxobutanamide. Finally, this compound is reacted with 3-methylpiperidine to form N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide.
Scientific Research Applications
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has been extensively studied for its potential use in improving cognitive function. It has been shown to enhance memory consolidation and retrieval in animal models, as well as improve working memory and attention in humans. N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
properties
IUPAC Name |
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11-5-4-8-15(9-11)10-13(16)14-12-6-2-3-7-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOZYHVFGPQFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-methylpiperidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)

![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)


![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)





